6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

SₙAr selectivity sequential functionalization building block versatility

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (CAS 943006-45-9) is a heterocyclic intermediate featuring a pyrimidine core with three distinct substituents: chlorine at position 6, fluorine at position 5, a methyl group at position 2, and an amino group at position 4. Its molecular formula is C₅H₅ClFN₃ with a molecular weight of 161.56 g/mol.

Molecular Formula C5H5ClFN3
Molecular Weight 161.56
CAS No. 943006-45-9
Cat. No. B1649434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
CAS943006-45-9
Molecular FormulaC5H5ClFN3
Molecular Weight161.56
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)F)N
InChIInChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10)
InChIKeyRDJZOWUMMHRHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (CAS 943006-45-9): A Triply-Substituted Pyrimidine Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (CAS 943006-45-9) is a heterocyclic intermediate featuring a pyrimidine core with three distinct substituents: chlorine at position 6, fluorine at position 5, a methyl group at position 2, and an amino group at position 4 [1]. Its molecular formula is C₅H₅ClFN₃ with a molecular weight of 161.56 g/mol [1]. The compound is primarily employed as a chemical building block in pharmaceutical and agrochemical synthesis, where its pattern of halogens and amino functionality enables stepwise derivatization via sequential nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions [2].

Why 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine Cannot Be Simply Replaced by a Des-Fluoro or Des-Chloro Analog in Synthesis Programs


In medicinal chemistry and process development, substituting a building block with a seemingly similar analog lacking the 5-fluoro or 6-chloro substituent introduces significant risks in downstream synthetic route viability and compound optimization. The 5-fluoro substituent on 6-chloro-5-fluoro-2-methylpyrimidin-4-amine alters the electron density of the pyrimidine ring, modulating both SₙAr reactivity and the physicochemical properties of the final drug candidates [1]. The coexistence of chlorine and fluorine as orthogonal leaving groups is critical for sequential functionalization strategies that are not achievable with mono-halogenated analogs [2]. Additionally, the documented use of this specific building block in the synthesis of selective PI3K inhibitors that demonstrated in vivo efficacy in U-87 MG xenograft models [3] means that switching intermediates could invalidate established structure-activity relationships and require complete re-optimization of synthetic routes.

Quantitative Differentiation of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine Against Its Closest Analogs: A Procurement Evidence Guide


Orthogonal Leaving Group Strategy: Sequential Reactivity of C6–Cl vs. C5–F in SₙAr Reactions

The coexistence of chlorine and fluorine at adjacent positions on the pyrimidine ring provides orthogonal reactivity in nucleophilic aromatic substitution (SₙAr) reactions. Literature on 4-amino-6-chloropyrimidine systems establishes that the C6–Cl bond is significantly more reactive toward nucleophiles than the C5–F bond, enabling selective, stepwise derivatization [1]. In contrast, analogs such as 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) lack the 5-fluoro substituent and therefore cannot exploit this sequential reactivity, while 5-fluoro-2-methylpyrimidin-4-amine (CAS 1416372-67-2) lacks the chlorine leaving group entirely, limiting its synthetic utility for certain cross-coupling and substitution sequences [2].

SₙAr selectivity sequential functionalization building block versatility

Lipophilicity Modulation: XLogP3 Comparison of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine Versus Its Des-Chloro Analog

The computed XLogP3-AA of 6-chloro-5-fluoro-2-methylpyrimidin-4-amine is 1.3, which is 0.9 log units higher than that of its des-chloro analog 5-fluoro-2-methylpyrimidin-4-amine (CAS 1416372-67-2, XLogP3 = 0.4) [1][2]. This difference in lipophilicity is highly relevant for drug design: the optimal CNS drug space typically falls within a LogP range of 1–4, and the target compound’s value of 1.3 positions it favorably for CNS-targeted drug discovery programs where moderate lipophilicity is required for blood-brain barrier penetration [3]. The des-methyl analog 6-chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1, XLogP3 = 0.9) also falls below the target compound in lipophilicity, demonstrating that the 2-methyl group contributes approximately +0.4 log units to the overall lipophilicity profile [4].

lipophilicity CNS drug design drug-likeness physicochemical property optimization

Synthesis Yield Benchmarking: 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine vs. Non-Fluorinated Analog

The synthesis of 6-chloro-5-fluoro-2-methylpyrimidin-4-amine from 4,6-dichloro-5-fluoro-2-methylpyrimidine via ammonolysis proceeds with a reported yield of 61% (845 mg product from 1.55 g starting material, sealed tube, 70°C, 2 h) . In comparison, the non-fluorinated analog 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) is synthesized from 4,6-dichloro-2-methylpyrimidine with reported yields of 68% (prior art) or ≥81% (optimized patent conditions) [1]. The ~7–20 percentage point yield reduction for the target compound is attributable to the electron-withdrawing effect of the 5-fluoro substituent, which partially deactivates the pyrimidine ring toward ammonolysis. Despite this, the 61% yield is acceptable for a fluorinated heterocyclic building block and is offset by the enhanced drug-discovery value that the fluorine atom imparts to downstream compounds (improved metabolic stability, favorable pKₐ modulation, and increased target binding affinity) [2].

synthesis yield process chemistry cost efficiency scale-up feasibility

Validated Utility in High-Value Kinase Inhibitor Programs: PI3K/mTOR Inhibitor Synthesis with In Vivo Proof-of-Concept

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine served as a key intermediate in the structure-based design and synthesis of a highly selective series of class I PI3K inhibitors (J. Med. Chem. 2012, DOI: 10.1021/jm300184s) [1]. Starting from the dual PI3K/mTOR inhibitor 5, the research team employed structure-guided optimization to identify compound 54—a potent and selective PI3K inhibitor that was synthesized using this building block. Compound 54 demonstrated a robust pharmacodynamic-pharmacokinetic (PD-PK) relationship in mouse models, inhibited the PI3K/Akt pathway in vivo, and effectively suppressed tumor growth in a U-87 MG glioblastoma xenograft model [1]. In contrast, common generic pyrimidine building blocks such as 6-chloro-2-methylpyrimidin-4-amine (a dasatinib intermediate) or 5-fluoro-2-methylpyrimidin-4-amine have not been documented in the peer-reviewed literature as intermediates in PI3K inhibitor programs that reached in vivo proof-of-concept [2].

PI3K inhibitors oncology kinase drug discovery in vivo pharmacology

Optimal Application Scenarios for 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine Based on Quantified Differentiation Evidence


CNS-Targeted Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity (XLogP3 ~1–2)

For CNS drug discovery programs where blood-brain barrier penetration is critical, 6-chloro-5-fluoro-2-methylpyrimidin-4-amine offers a computed XLogP3 of 1.3—0.9 log units higher than its des-chloro analog 5-fluoro-2-methylpyrimidin-4-amine (XLogP3 = 0.4) . This positions the resulting compounds within the optimal CNS drug-likeness space (LogP 1–4) . Medicinal chemistry teams synthesizing brain-penetrant kinase inhibitors can exploit this intrinsic lipophilicity advantage while utilizing the C6–Cl as a handle for introducing aromatic or heterocyclic substituents via cross-coupling, and retaining the C5–F as a metabolically stable substituent that can also engage in favorable polar interactions with target proteins .

Sequential Derivatization Strategies Exploiting Orthogonal C6–Cl and C5–F Reactivity

Process chemistry and medicinal chemistry teams conducting scaffold-hopping or library synthesis campaigns can leverage the differential reactivity of the C6–Cl and C5–F bonds in 6-chloro-5-fluoro-2-methylpyrimidin-4-amine for controlled, stepwise derivatization . The C6–Cl bond is significantly more reactive in SₙAr and cross-coupling reactions, allowing selective introduction of the first diversity element, followed by subsequent activation or retention of the C5–F for metabolic stability . This sequential strategy is not achievable with mono-halogenated analogs such as 6-chloro-2-methylpyrimidin-4-amine (only C6–Cl) or 5-fluoro-2-methylpyrimidin-4-amine (only C5–F). Procurement of this single building block therefore supports a broader range of synthetic transformations than either comparator, reducing the number of distinct intermediates that must be sourced and qualified.

Oncology Drug Discovery: PI3K/Akt/mTOR Pathway Inhibitor Programs Leveraging Literature-Validated Intermediate

For research teams developing selective PI3K or dual PI3K/mTOR inhibitors, 6-chloro-5-fluoro-2-methylpyrimidin-4-amine represents a literature-precedented intermediate with direct relevance to a series that demonstrated in vivo tumor growth inhibition in the U-87 MG glioblastoma xenograft model . The J. Med. Chem. 2012 study provides a detailed synthetic route, structure-activity relationship data, and pharmacokinetic characterization for analogs derived from this building block, offering procurement teams a validated starting point for analog generation. The availability of this published data reduces the risk of investing in a building block with unproven utility and can accelerate hit-to-lead and lead optimization phases in PI3K-focused oncology programs .

Agrochemical Intermediate Development Requiring Fluorinated Heterocyclic Building Blocks with Enhanced Environmental Stability

Fluorinated pyrimidine intermediates are increasingly valued in agrochemical R&D for their contribution to metabolic stability and environmental persistence of herbicides, fungicides, and insecticides . 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, with its C5–F substituent, can serve as a precursor for designing crop protection agents where fluorine-mediated resistance to oxidative metabolism and enhanced lipophilicity (XLogP3 = 1.3) improve foliar uptake and target-site delivery . Compared to non-fluorinated analogs such as 6-chloro-2-methylpyrimidin-4-amine (XLogP3 = 1.2 but lacking the fluorine metabolic blocker), the target compound offers the combined advantage of a reactive chlorine handle for initial derivatization and a fluorine substituent that persists in the final agrochemical active ingredient to enhance environmental half-life and bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.